
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
4-Formyl-2,5-dimethyl-1-(3-methylbenzyl)-1H-pyrrole-3-carboxylic acid (4-FDMPCA) is a compound derived from pyrrole, a five-membered heterocyclic aromatic compound. 4-FDMPCA is a synthetic compound used in research, and has been studied for its potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One study outlines the synthesis of novel pyrrole derivatives with potent antimicrobial properties. These compounds were synthesized through a series of reactions including cyclization, hydrolysis, decarboxylation, and formylation. The antimicrobial screening showed that these derivatives possess good antibacterial and antifungal activities, attributed to the heterocyclic ring's presence. Further enhancements in activity were observed with the introduction of a methoxy group, indicating the potential for designing new therapeutic tools based on these structures (Hublikar et al., 2019).
Spectroscopy and Quantum Chemical Approaches
Another aspect of research on related pyrrole derivatives involves their structural and spectral analysis through experimental and quantum chemical approaches. For instance, the study on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into its synthesis, molecular structure, and the nature of interactions such as hydrogen bonding. Theoretical calculations complemented the experimental findings, offering a deeper understanding of the compound's stability and interactions (Singh et al., 2013).
Potential in Ligand Synthesis
Research into the synthesis of precursors for chiral bidentate phosphine ligands also highlights the utility of pyrrole derivatives in creating complex organic molecules. The study presented methodologies for synthesizing 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, showcasing their potential in catalysis and ligand synthesis (Smaliy et al., 2013).
Propiedades
IUPAC Name |
4-formyl-2,5-dimethyl-1-[(3-methylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-4-6-13(7-10)8-17-11(2)14(9-18)15(12(17)3)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUNZVUIBWSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=C2C)C(=O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)

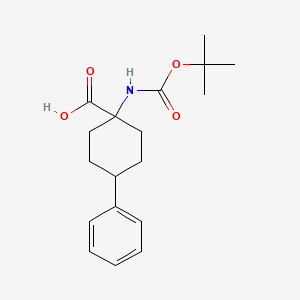
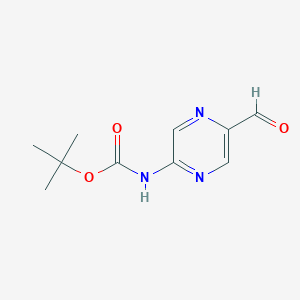

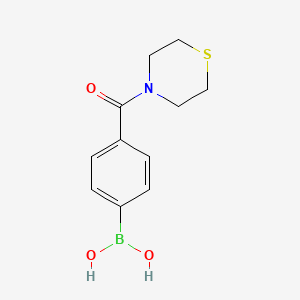
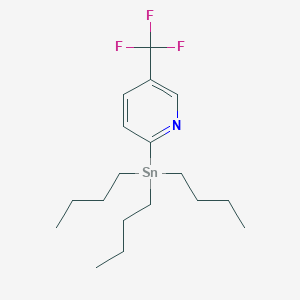

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)
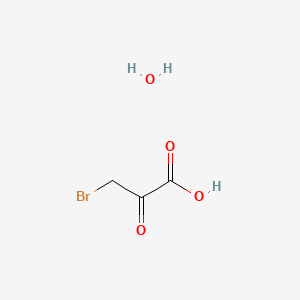
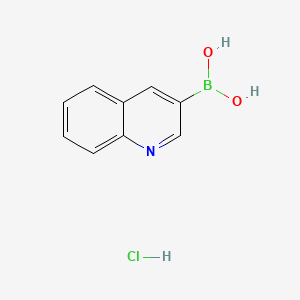
![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)